molecular formula C21H17FN4O2 B10974615 N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B10974615
M. Wt: 376.4 g/mol
InChI Key: XIJIVFIOGMYHAS-UHFFFAOYSA-N
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Description

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and an oxazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include fluorobenzyl bromide, methylphenylhydrazine, and oxazole carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce halogenated or alkylated products .

Scientific Research Applications

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE include:

Uniqueness

The presence of both pyrazole and oxazole rings, along with the fluorophenyl group, provides a versatile framework for various chemical modifications and biological activities .

Properties

Molecular Formula

C21H17FN4O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H17FN4O2/c1-14-19(20(25-28-14)16-5-3-2-4-6-16)21(27)23-18-11-12-26(24-18)13-15-7-9-17(22)10-8-15/h2-12H,13H2,1H3,(H,23,24,27)

InChI Key

XIJIVFIOGMYHAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)F

Origin of Product

United States

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